Compound Description: This class of compounds consists of eight novel, nonclassical antifolates. [] These analogs were synthesized with various substituents on the aniline ring, including 3',4',5'-trimethoxyphenyl, 3',4'-dimethoxyphenyl, 2',5'-dimethoxyphenyl, 4'-methoxyphenyl, 2',5'-diethoxyphenyl, 3',4'-dichlorophenyl, 1'-naphthyl, and phenyl. They were evaluated in vitro as inhibitors of dihydrofolate reductases (DHFRs) from rat liver, Pneumocystis carinii, and Toxoplasma gondii, showing significant selectivity against tgDHFR. []
Compound Description: This compound is a classical antifolate analog designed as a potential inhibitor of DHFRs. [] It was synthesized and evaluated for its inhibitory activity against DHFR and antitumor activity. [] This analog showed inhibitory activity comparable to methotrexate against the growth of human leukemia and squamous cell carcinoma cell lines. []
Relevance: Although not directly structurally related to N-(2,4-dichlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]acetamide, this compound shares the 2,4-diamino substituent pattern, albeit on a pyrrolo[2,3-d]pyrimidine scaffold. [] Both compounds exemplify the development of compounds with potential therapeutic applications, targeting different biological pathways.
Compound Description: This compound is characterized by a trans configuration about the acyclic C=C bond and contains a pyrazole ring with attached phenyl and 4-methoxyphenyl rings. [] The crystal structure shows inversion dimers formed by intermolecular C—H⋯O hydrogen bonds. []
Relevance: This compound exhibits key structural similarities to N-(2,4-dichlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]acetamide. Both compounds feature a 2,4-dichlorophenyl moiety and a 4-methoxyphenyl group. [] The main difference lies in the core scaffold, with the related compound containing a pyrazole ring and an α,β-unsaturated ketone, whereas the target compound has an acetamide core linked to a sulfone.
Diethyl {methyl}phosphonate
Compound Description: This compound is synthesized by reacting N-(4-methoxybenzylidene)-5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-amine with diethyl phosphite. [] The crystal structure is stabilized by intermolecular C—H⋯O and N—H⋯O hydrogen bonds. []
Relevance: This compound shares significant structural features with N-(2,4-dichlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]acetamide. Both possess a 2,4-dichlorophenyl group and a 4-methoxyphenyl substituent. [] The primary difference lies in the core structure, with the related compound containing a thiadiazole ring and a phosphonate ester, whereas the target compound has an acetamide linked to a sulfone.
Compound Description: This compound features a thiazolidinone ring adopting an envelope conformation and a thiadiazole ring linked to a 4-methoxyphenyl ring. [] The crystal structure reveals intramolecular hydrogen bonds forming planar and non-planar five-membered rings, and intermolecular C—H⋯O hydrogen bonds leading to centrosymmetric dimers. []
Relevance: This compound, similar to N-(2,4-dichlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]acetamide, contains a 2,4-dichlorophenyl moiety and a 4-methoxyphenyl group. [] The major structural difference lies in the core scaffold, with the related compound featuring a thiazolidinone ring and a thiadiazole ring, whereas the target compound contains an acetamide group linked to a sulfone.
Compound Description: This compound, also known as JHU75528, was synthesized as a potential radioligand for imaging cerebral cannabinoid receptors (CB1) using positron emission tomography (PET). [] It displays higher binding affinity and lower lipophilicity compared to Rimonabant and AM281, established CB1 antagonists. [] JHU75528 was radiolabeled with [11C] to enable PET imaging studies. []
Relevance: This compound shares notable structural features with N-(2,4-dichlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]acetamide, including the presence of a 2,4-dichlorophenyl group and a 4-methoxyphenyl substituent. [] The key difference is the core scaffold, with the related compound containing a pyrazole ring and a carboxamide, whereas the target compound has an acetamide core linked to a sulfone.
Compound Description: Synthesized as a novel ligand for cerebral cannabinoid receptor (CB1), this compound, termed JHU75575, exhibits higher binding affinity and lower lipophilicity compared to Rimonabant and AM281, known CB1 antagonists. [] JHU75575 was radiolabeled with [11C] for potential use in PET imaging studies. []
Relevance: While not identical, this compound bears structural resemblance to N-(2,4-dichlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]acetamide, possessing a 4-methoxyphenyl group and a halogenated phenyl ring, though with bromine instead of chlorine. [] The main structural difference lies in the core, with the related compound featuring a pyrazole ring and a carboxamide, whereas the target compound has an acetamide linked to a sulfone.
Compound Description: Rimonabant is a selective antagonist for the CB1 cannabinoid receptor with a high binding affinity. [, , , , , , , , , , , ] It is used in pharmacological studies to block the effects of cannabinoid agonists and investigate the role of the endocannabinoid system. [, , , , , ]
Relevance: Rimonabant exhibits striking structural similarity to N-(2,4-dichlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]acetamide, featuring a 2,4-dichlorophenyl group and a substituted phenyl ring at the 5-position of the pyrazole. [, , , , , , , , , , , ] The main difference lies in the 5-substituent, a 4-chlorophenyl in Rimonabant versus a 4-methoxyphenylsulfonyl in the target compound. Additionally, Rimonabant contains a pyrazole core with a carboxamide, whereas the target compound has an acetamide linked to a sulfone.
Compound Description: SR141716A is a high-affinity inverse agonist for the CB1 cannabinoid receptor. [] It is used in research to investigate the role of CB1 receptors and the potential therapeutic applications of cannabinoid antagonists. []
Relevance: SR141716A exhibits a high degree of structural similarity to N-(2,4-dichlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]acetamide, sharing a 2,4-dichlorophenyl group and a 4-chlorophenyl substituent on a pyrazole ring. [] The key difference lies in the absence of the 4-methoxyphenylsulfonyl group and the presence of a carboxamide in SR141716A, whereas the target compound contains an acetamide linked to a sulfone.
Compound Description: AM251 is a selective antagonist for the CB1 cannabinoid receptor. [, , , , , , , ] It is commonly used in pharmacological studies to investigate the effects of cannabinoid agonists and the role of CB1 receptors. [, , , , , , ]
Relevance: AM251 exhibits significant structural similarity to N-(2,4-dichlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]acetamide, sharing a 2,4-dichlorophenyl group and a halogenated phenyl ring at the 5-position of the pyrazole core, albeit with iodine instead of chlorine. [, , , , , , , ] The main structural difference lies in the absence of the 4-methoxyphenylsulfonyl group and the presence of a carboxamide in AM251, whereas the target compound has an acetamide linked to a sulfone.
Compound Description: SR147778 is a highly potent and selective antagonist for the CB1 receptor. [] It exhibits nanomolar affinity for both rat brain and human CB1 receptors, but low affinity for CB2 receptors. [] SR147778 is orally active and antagonizes various pharmacological effects induced by cannabinoid agonists, while also reducing ethanol or sucrose consumption and food intake in animal models. []
Relevance: SR147778 bears a close structural resemblance to N-(2,4-dichlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]acetamide, sharing a 2,4-dichlorophenyl group and a halogenated phenyl ring at the 5-position of the pyrazole core, though with bromine instead of chlorine. [] The main structural difference lies in the absence of the 4-methoxyphenylsulfonyl group and the presence of a carboxamide in SR147778, whereas the target compound has an acetamide linked to a sulfone.
Compound Description: AM281 is a CB1 cannabinoid receptor antagonist used in research to explore the endocannabinoid system and its role in various physiological processes. [, , , , ]
Relevance: Similar to N-(2,4-dichlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]acetamide, AM281 features a 2,4-dichlorophenyl group and a halogenated phenyl ring (4-iodophenyl) at the 5-position of the pyrazole core. [, , , , ] The differences lie in the absence of the 4-methoxyphenylsulfonyl group, the presence of a morpholine substituent instead of piperidine on the carboxamide, and the carboxamide moiety itself, while the target compound has an acetamide linked to a sulfone.
Compound Description: AM630 is a selective antagonist for the CB2 cannabinoid receptor. [, , , , , , ] It is frequently used in pharmacological studies to investigate the effects of cannabinoid agonists and the role of CB2 receptors in various physiological and pathological processes. [, , , , , , ]
Relevance: Although not directly structurally similar to N-(2,4-dichlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]acetamide, AM630 shares a 4-methoxyphenyl group. [, , , , , , ] AM630 features an indole core and lacks the 2,4-dichlorophenyl and sulfonyl moieties present in the target compound.
Compound Description: SAB378 is a peripherally restricted agonist for both CB1 and CB2 cannabinoid receptors. [] It is used to investigate the role of peripheral cannabinoid receptors in regulating gastrointestinal motility and inflammation. []
Relevance: SAB378 is not structurally related to N-(2,4-dichlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]acetamide, lacking any shared key structural elements. [] The research on SAB378 focuses on understanding the peripheral effects of cannabinoid receptor activation, while the target compound might have different pharmacological targets and properties.
2,6-bis[2-(1-benzyl-1H-indole-3-yl)ethyl]-1-methylpiperidine hemifumarate (AV-1-292C), 2,6-bis(2-(biphenyl-4-yl)ethyl)piperidine hydrochloride (GZ-272B), and 2,6-bis[2-(1H-indole-3-yl)ethyl]-1-methylpiperidine monofumarate (AV-1-294)
Compound Description: These lobelane analogs are designed as inhibitors of the vesicular monoamine transporter-2 (VMAT2). [] They were evaluated for their ability to inhibit [3H]dihydrotetrabenazine binding to VMAT2 and [3H]dopamine uptake into synaptic vesicles. [] These analogs displayed varying affinities for VMAT2 and potencies in inhibiting dopamine uptake, suggesting interactions at different sites on the transporter. []
Relevance: These lobelane analogs are not directly structurally related to N-(2,4-dichlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]acetamide, but highlight the concept of developing compounds with specific molecular targets and biological activities. [] These analogs focus on inhibiting VMAT2, whereas N-(2,4-dichlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]acetamide might have a different target and mechanism of action.
para-methoxyphenyl nor-lobelane (GZ-252B), para-methoxyphenyl lobelane (GZ-252C), and 2,4-dichlorphenyl lobelane (GZ-260C)
Compound Description: These compounds are lobelane analogs designed to increase selectivity for VMAT2 by eliminating affinity for nicotinic acetylcholine receptors. [] They were tested for their ability to inhibit [3H]dihydrotetrabenazine binding and [3H]dopamine uptake. [] These analogs showed high affinity for the VMAT2 binding site and inhibitory potency in the [3H]dopamine uptake assay. [] GZ-252B, GZ-252C, and GZ-260C displayed the highest potency in the series. []
Relevance: GZ-260C (2,4-dichlorophenyl lobelane) shares a key structural feature with N-(2,4-dichlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]acetamide, both possessing a 2,4-dichlorophenyl group. [] GZ-252B and GZ-252C also share the 4-methoxyphenyl substituent found in the target compound. [] The core structure differs, with the lobelane analogs containing a piperidine ring, while N-(2,4-dichlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]acetamide is based on an acetamide scaffold.
Compound Description: This series of novel iminothiazolidin-4-one acetate derivatives were synthesized and evaluated as inhibitors of aldehyde reductase (ALR1) and aldose reductase (ALR2). [] They were prepared by cyclocondensation of 1-aroyl-3-aroylthioureas with dimethylacetylene dicarboxylate. [] These compounds showed potential as aldose reductase inhibitors, making them relevant in the context of drug discovery for diabetic complications. []
Relevance: While not directly structurally identical, one compound in this series, methyl[4-oxo-2-(2-bromobenzoylimino)-3-(2,4-dichlorophenyl)thiazolidin-5-ylidene]acetate (2k), bears a close resemblance to N-(2,4-dichlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]acetamide, both featuring a 2,4-dichlorophenyl group. [] The main difference lies in the core structure and the presence of a 2-bromobenzoylimino group in the related compound, whereas the target compound features a 4-methoxyphenylsulfonyl group attached to an acetamide core.
Hydantoins Tic-H
Compound Description: This class of compounds, namely 2-substituted (10aS)-10,10a-dihydroimidazo[1,5-b]isoquinoline-1,3(2H,5H)-diones (hydantoins Tic-H), were prepared by reacting methyl (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate with various isocyanates. [] These hydantoins were synthesized with diverse substituents at the 2-position, including methyl, (1S)-1-methylbenzyl, 4-methylphenyl, 3-methylphenyl, 4-chlorophenyl, 2,4-dichlorophenyl, 4-methoxyphenyl, 5-chloro-2-methoxyphenyl, and 3-chloro-4-ethoxyphenyl. []
Relevance: The presence of a 2,4-dichlorophenyl substituent in one of the synthesized hydantoins highlights the structural similarity to N-(2,4-dichlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]acetamide, both possessing this specific moiety. [] Although the core scaffold differs, with hydantoins being cyclic imides and the target compound being an acetamide derivative, the shared 2,4-dichlorophenyl group points to a possible common starting material or synthetic approach in their preparation.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.